7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Description
Properties
CAS No. |
443955-36-0 |
|---|---|
Molecular Formula |
C9H6FNO4 |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
7-fluoro-3-oxo-4H-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C9H6FNO4/c10-5-2-7-6(1-4(5)9(13)14)11-8(12)3-15-7/h1-2H,3H2,(H,11,12)(H,13,14) |
InChI Key |
RWZKLTNQQDJZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Metalation Protocol
-
Lithiation: Treat 7-fluoro-1,4-benzoxazin-3-one with LDA (lithium diisopropylamide) in THF at −78°C.
-
Electrophilic Quenching: Introduce gaseous CO₂ to form the carboxylate intermediate.
-
Acidification: Neutralize with HCl to yield the carboxylic acid.
Optimization Data
| Parameter | Condition |
|---|---|
| Lithiating Agent | LDA (2.2 equiv) |
| Temperature | −78°C |
| CO₂ Exposure Time | 2 h |
| Final Yield | 68% (after purification) |
Reductive Amination and Horner-Wadsworth-Emmons Reaction
A patent (US10017502B2) details a six-step synthesis starting from tert-butyl 7-fluoro-3-oxo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate (Intermediate 6):
Step 1: Hemiaminal Formation
Step 2: Horner-Wadsworth-Emmons Olefination
-
Reagents: Ethyl 2-(diethoxyphosphoryl)acetate, LiHMDS (1 M in THF).
-
Conditions: 0°C → room temperature, 6 h.
-
Outcome: Formation of α,β-unsaturated ester (Intermediate 11).
Reaction Scalability
| Scale (Input) | Purification Method | Yield |
|---|---|---|
| 20.0 g | Silica chromatography (5% EtOAc/heptane) | 72% |
| 488.3 g ×2 | Combined silica pad purification | 69% |
Catalytic Hydrogenation and Final Hydrolysis
Hydrogenation of α,β-Unsaturated Ester
Saponification
-
Reagents: NaOH (2 M), ethanol/water (3:1).
-
Conditions: Reflux, 3 h.
Crystallization and Purification
The crude product is purified via recrystallization from heptane:
-
Solvent: Heptane (6870 mL per 2290 g crude).
-
Procedure: Dissolve at 60°C, seed at 40°C, cool to −5°C.
Alternative Synthetic Routes
Nitro Group Reduction Pathway
Nitro precursors (e.g., 6-nitro-7-fluoro-1,4-benzoxazin-3-one) are reduced using Fe/AcOH or Zn/NH₄Cl, followed by carboxylation. However, this method suffers from lower yields (≈50%) due to over-reduction side reactions.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates the cyclization step, reducing reaction time from 12 h to 30 min.
Structural Characterization Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆FNO₄ | |
| Molecular Weight | 193.16 g/mol | |
| Melting Point | 310–314°C | |
| Boiling Point | 471.4±45.0°C (Predicted) | |
| Density | 1.459±0.06 g/cm³ | |
| pKa | 4.10±0.20 (Predicted) |
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.85 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 12.3 Hz, 1H), 4.55 (s, 2H), 3.20 (t, J = 6.0 Hz, 2H).
Challenges and Optimization Opportunities
-
Regioselectivity in Fluorination: Directing fluorine to position 7 requires careful control of electrophilic fluorination conditions.
-
Purification Complexity: Silica chromatography remains necessary due to polar byproducts, but switching to reverse-phase HPLC could improve efficiency.
-
Catalyst Recycling: Pd/C recovery in hydrogenation steps needs optimization to reduce costs .
Chemical Reactions Analysis
7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reagents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents used in these reactions include sodium borohydride for reduction and various fluorinating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of benzoxazine compounds exhibit anticancer properties. Studies have demonstrated that 7-fluoro-3-oxo-benzoxazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study : A derivative was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties.
- Case Study : In vitro tests against common pathogens showed that the compound inhibited bacterial growth effectively, suggesting its potential as an antimicrobial agent .
Agricultural Applications
7-Fluoro-3-oxo-benzoxazine derivatives have been explored for their use as agrochemicals. Their ability to act as herbicides or fungicides is of particular interest.
Herbicidal Activity
Field studies have indicated that compounds similar to 7-fluoro-3-oxo-benzoxazine can effectively control weed populations without harming crops.
- Case Study : A formulation containing this compound was tested in agricultural settings and demonstrated a reduction in weed biomass by over 70% compared to untreated controls .
Material Science Applications
The unique chemical structure of 7-fluoro-3-oxo-benzoxazine allows it to be utilized in the development of new materials.
Polymer Chemistry
Research has explored the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as protoporphyrinogen oxidase, leading to the accumulation of porphyrins and subsequent photosensitization in plants . This mechanism is particularly relevant in its application as a herbicide.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be compared to related fluoroquinolones, benzoxazines, and naphthyridine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences
Core Structure :
- The target compound has a benzoxazine core , while ofloxacin and levofloxacin feature a pyrido[1,2,3-de]-1,4-benzoxazine fused ring system .
- The naphthyridine derivative () contains a 1,8-naphthyridine core , altering electronic properties and binding affinity .
Substituent Effects: The 7-fluoro substitution in the target compound contrasts with the 9-fluoro position in ofloxacin/levofloxacin, impacting antimicrobial activity . The absence of a piperazinyl group in the target compound explains its lack of direct antibacterial action compared to fluoroquinolones .
Biological Activity: The target compound’s protox inhibition (herbicidal) diverges from the DNA gyrase inhibition mechanism of fluoroquinolones (antibacterial) . Levofloxacin’s methyl group at position 3 enhances its pharmacokinetic profile, a feature absent in the target compound .
Synthetic Routes: The target compound is synthesized via condensation with phthalic anhydride , whereas fluoroquinolones like levofloxacin require multi-step reactions involving piperazinyl substitutions .
Physical-Chemical Properties
Biological Activity
7-Fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a compound belonging to the benzoxazine family, which is known for its diverse biological activities. The unique structure of this compound contributes to its potential therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound based on existing research findings.
- IUPAC Name : 7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid
- Molecular Formula : C9H6FNO4
- Molecular Weight : 211.15 g/mol
- CAS Number : 56346-41-9
- Purity : ≥95% .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : Studies indicate that this compound has significant antibacterial properties against various strains of bacteria.
- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.
Biological Activity Data Table
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli.
Case Study 2: Antioxidant Activity
In a recent investigation by Johnson et al. (2024), the antioxidant potential of this compound was assessed using the DPPH assay. The findings revealed that at a concentration of 25 µg/mL, the compound effectively reduced DPPH radical levels by 78%, showcasing its strong antioxidant properties.
Case Study 3: Anti-inflammatory Properties
A research article published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of the compound in a murine model of arthritis. The study found that treatment with the compound significantly reduced swelling and inflammation markers compared to the control group, indicating its potential therapeutic application in inflammatory diseases.
Q & A
Basic: What are the recommended synthetic routes for 7-fluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid?
The synthesis typically involves cyclization of substituted benzoic acid derivatives. For example:
- Step 1 : Fluorination at the 7-position using a fluorinating agent (e.g., Selectfluor) under controlled pH to avoid side reactions.
- Step 2 : Formation of the benzoxazine ring via condensation of a 2-aminophenol derivative with a carbonyl source (e.g., ethyl chloroformate), followed by oxidation to introduce the 3-oxo group .
- Step 3 : Hydrolysis of ester intermediates (e.g., methyl ester) to yield the carboxylic acid moiety, as seen in structurally related compounds like methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate .
Basic: How is the molecular structure of this compound characterized?
Key techniques include:
- X-ray crystallography : Resolves the dihydro-2H-1,4-benzoxazine ring conformation and hydrogen-bonding patterns. For example, triclinic crystal systems (space group P1) with lattice parameters a = 9.89 Å, b = 10.24 Å, c = 13.67 Å have been reported for analogous quinoline-carboxylic acids .
- NMR spectroscopy : -NMR confirms fluorination at the 7-position (δ ≈ -120 ppm), while -NMR identifies protons on the dihydro ring (δ 4.2–4.5 ppm for H-3 and H-4) .
Advanced: How does the fluorine substitution at position 7 influence bioactivity in related benzoxazine derivatives?
Fluorine enhances:
- Lipophilicity : Improves membrane permeability, critical for antibacterial activity (e.g., fluoroquinolones like levofloxacin) .
- Electron-withdrawing effects : Stabilizes the enolate intermediate in enzyme-binding interactions, as observed in gyrase inhibition studies .
- Metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes compared to non-fluorinated analogs .
Advanced: How can researchers resolve contradictions in reported antibacterial activity data for this compound?
Contradictions may arise from:
- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) testing using Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922 .
- Solubility differences : Use DMSO stock solutions at ≤1% v/v to avoid precipitation in aqueous media .
- Structural analogs : Compare with 9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazinyl) derivatives, which show enhanced Gram-negative activity due to piperazinyl group interactions .
Advanced: What analytical methods are optimal for quantifying this compound in biological matrices?
- HPLC-MS/MS : Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions m/z 280 → 236 (quantifier) and m/z 280 → 192 (qualifier) .
- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) minimizes matrix effects in plasma/serum .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
- pH stability : Degrades rapidly at pH > 8 due to hydrolysis of the oxazine ring. Stability is optimal at pH 5–6 (half-life > 24 hrs at 25°C) .
- Thermal stability : Decomposes above 150°C, forming 6-fluoro-2H-1,4-benzoxazine-3-one as a major degradation product. Use argon atmosphere during thermal analysis .
Basic: What functional groups are critical for reactivity in this compound?
- 3-Oxo group : Participates in keto-enol tautomerism, enabling metal coordination (e.g., Mg in enzymatic assays) .
- Carboxylic acid : Facilitates salt formation (e.g., sodium or piperazinium salts) to improve solubility .
- Fluorine at C7 : Directs electrophilic substitution reactions to the 5- and 8-positions .
Advanced: What computational methods predict the compound’s interaction with bacterial topoisomerases?
- Molecular docking : Use AutoDock Vina with PDB 1KZN (DNA gyrase) to model hydrogen bonds between the 3-carboxyl group and Ser84/Arg116 residues .
- MD simulations : AMBER force fields reveal stable binding over 100 ns, correlating with experimental IC values .
Basic: How is purity assessed for this compound?
- HPLC-UV : Purity >98% confirmed by symmetry factor (0.9–1.1) and absence of peaks at 254 nm .
- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values (e.g., CHFNO) .
Advanced: What strategies mitigate solubility limitations in in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
